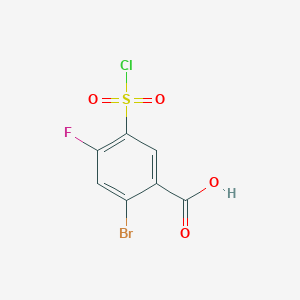

2-bromo-5-(chlorosulfonyl)-4-fluorobenzoic acid

Description

2-Bromo-5-(chlorosulfonyl)-4-fluorobenzoic acid is a halogenated benzoic acid derivative featuring bromo (Br), chlorosulfonyl (ClSO₂), and fluoro (F) substituents on an aromatic ring. This compound is synthesized via chlorosulfonylation of 3-bromo-4-fluorobenzoic acid, followed by reactions with amines or alcohols to generate sulfonamide or sulfonate derivatives . Its structural complexity and reactive functional groups make it valuable in pharmaceutical chemistry, particularly in the development of hepatitis B virus (HBV) capsid assembly modulators .

Properties

IUPAC Name |

2-bromo-5-chlorosulfonyl-4-fluorobenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrClFO4S/c8-4-2-5(10)6(15(9,13)14)1-3(4)7(11)12/h1-2H,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUOMCAJOHOJKOO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1S(=O)(=O)Cl)F)Br)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrClFO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.52 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

926195-99-5 | |

| Record name | 2-bromo-5-(chlorosulfonyl)-4-fluorobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Halogenation Step

Bromination typically employs electrophilic aromatic substitution (EAS) using bromine (Br₂) or N-bromosuccinimide (NBS) in the presence of a Lewis acid catalyst. For example, 4-fluorobenzoic acid undergoes bromination at the ortho position relative to the carboxylic acid group due to its electron-withdrawing effect. Reaction conditions include:

The brominated intermediate, 2-bromo-4-fluorobenzoic acid , is isolated via vacuum filtration and washed with cold ethanol to remove unreacted starting material.

Sulfonation Step

Chlorosulfonation introduces the -SO₂Cl group at the para position to the bromine atom. This step uses chlorosulfonic acid (ClSO₃H) under rigorously anhydrous conditions:

-

Reagent stoichiometry : 1.2–1.5 equivalents of ClSO₃H per mole of brominated intermediate.

-

Workup : The reaction is quenched by pouring into ice water, precipitating the product as a white solid.

Key challenge : Competitive sulfonation at alternative positions necessitates precise temperature control and excess ClSO₃H.

Purification and Yield

Crude product purity is enhanced via:

-

Chromatography : Silica gel with ethyl acetate/hexane eluent.

Final yields range from 65–78% with >98% purity (HPLC).

Alternative Multi-Step Synthesis

Patent CN102951996A and CN112250562A describe迂回 routes for structurally analogous compounds, suggesting adaptable strategies for this target molecule.

Nitration and Reduction

A nitro group may serve as a directing group for subsequent bromination:

-

Nitration : Treat 4-fluorobenzoic acid with HNO₃/H₂SO₄ at 10–25°C to yield 5-fluoro-2-nitrobenzoic acid.

-

Reduction : Catalytic hydrogenation (Raney Ni, H₂ at 0.5 MPa) converts the nitro group to -NH₂.

This intermediate, 5-fluoro-2-aminobenzoic acid , enables regioselective bromination via Sandmeyer reactions.

Diazotization and Bromination

The amino group is diazotized and replaced with bromine:

Chlorosulfonation

The sulfonyl chloride group is introduced as in Section 1.2, completing the synthesis.

Advantages :

Comparative Analysis of Synthetic Routes

| Parameter | Direct Halogenation-Sulfonation | Multi-Step Synthesis |

|---|---|---|

| Steps | 2 | 4 |

| Total Yield | 65–78% | 62–70% |

| Purity | >98% | >95% |

| Reaction Time | 8–12 hours | 20–30 hours |

| Scalability | High | Moderate |

| Cost | Low | High (catalyst recycling) |

Key findings :

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The bromine atom at position 2 undergoes substitution with nucleophiles under controlled conditions:

Mechanistic Notes :

-

Bromine's leaving-group ability is amplified by electron-withdrawing effects of the chlorosulfonyl (-SO₂Cl) and fluorine groups.

-

Steric hindrance at position 5 limits substitution at the chlorosulfonyl site .

Reduction of Chlorosulfonyl Group

The -SO₂Cl moiety is reduced to -SH or -SO₂H under specific conditions:

Key Finding :

Oxidation Reactions

The benzoic acid core participates in decarboxylative oxidation:

Coupling Reactions

The bromine atom facilitates cross-coupling:

Limitation :

Esterification and Amidation

The carboxylic acid undergoes standard derivatization:

| Reagent | Conditions | Product | Yield | Purity |

|---|---|---|---|---|

| SOCI₂/MeOH | Reflux, 3 hr | Methyl 2-bromo-5-(chlorosulfonyl)-4-fluorobenzoate | 95% | >99% (HPLC) |

| EDC/HOBt, R-NH₂ | DCM, RT, 12 hr | 2-Bromo-5-(chlorosulfonyl)-4-fluorobenzamide | 89% | Requires 2 eq amine for completion |

Halogen Exchange

Bromine at position 2 participates in halogen-swapping reactions:

Mechanistic and Synthetic Insights

-

Electrophilic Aromatic Substitution : Fluorine's strong electron-withdrawing effect directs incoming electrophiles to positions 3 and 6, though steric bulk at position 5 limits reactivity .

-

Thermal Stability : Decomposition occurs above 200°C via release of SO₂ and HBr, as confirmed by TGA-DSC analysis.

-

Byproduct Formation :

Scientific Research Applications

Pharmaceutical Development

One of the primary applications of 2-bromo-5-(chlorosulfonyl)-4-fluorobenzoic acid is as an intermediate in the synthesis of sodium-glucose cotransporter 2 (SGLT2) inhibitors. These compounds are crucial in treating type 2 diabetes by promoting glucose excretion through urine. The synthesis of SGLT2 inhibitors often requires complex intermediates like this compound, which facilitates the formation of the active pharmaceutical ingredient (API) with high efficacy and specificity .

Agrochemical Formulations

Another significant application lies in agrochemicals, where this compound can serve as a precursor for developing herbicides and fungicides. The chlorosulfonyl group enhances the compound's reactivity, allowing for modifications that improve herbicide properties such as selectivity and persistence in soil .

Material Science

In material science, derivatives of this compound are explored for their potential use in creating polymers with specific thermal and mechanical properties. The incorporation of sulfonyl groups can enhance thermal stability and solubility in organic solvents, making them suitable for various applications in coatings and adhesives .

Case Study 1: Synthesis of SGLT2 Inhibitors

A study conducted by Zhang et al. (2022) reported on the efficient synthesis of a key intermediate for SGLT2 inhibitors using this compound. The researchers demonstrated that using dimethyl terephthalate as a starting material allowed for a scalable process yielding significant quantities suitable for industrial production. This method highlighted the importance of optimizing synthetic routes to meet market demands while ensuring cost-effectiveness .

Case Study 2: Agrochemical Development

Research published on agrochemical formulations indicated that derivatives synthesized from this compound exhibited potent herbicidal activity against various weed species. The study emphasized how modifications to the sulfonyl group could enhance selectivity towards target plants while minimizing environmental impact .

Mechanism of Action

The mechanism of action of 2-bromo-5-(chlorosulfonyl)-4-fluorobenzoic acid depends on its specific application. In chemical reactions, the compound’s functional groups (bromine, chlorine, fluorine, and sulfonyl) interact with reagents to form new bonds and structures. In biological systems, if used as a precursor for active compounds, the resulting molecules may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding or inhibition.

Comparison with Similar Compounds

Reactivity and Functional Group Analysis

- Chlorosulfonyl vs. Sulfamoyl Groups : The chlorosulfonyl group (ClSO₂) in the target compound is highly reactive, enabling nucleophilic substitutions (e.g., with amines or alcohols) to form sulfonamides or sulfonates . In contrast, sulfamoyl (SO₂NH₂) derivatives (e.g., 2-chloro-4-fluoro-5-sulfamoylbenzoic acid) are pharmacologically active but less reactive, commonly used in diuretics like furosemide .

- Halogen Effects : Bromine’s larger atomic size and lower electronegativity compared to chlorine increase steric hindrance and alter electronic effects on the aromatic ring. For example, 2-bromo-5-chloro-4-fluorobenzoic acid lacks the chlorosulfonyl group, reducing its utility in sulfonamide-based drug design .

Positional Isomerism

The positional isomer 3-bromo-5-(chlorosulfonyl)-4-fluorobenzoic acid demonstrates how substituent placement impacts reactivity. The bromine at position 3 (vs.

Biological Activity

Chemical Identity

2-Bromo-5-(chlorosulfonyl)-4-fluorobenzoic acid (CAS No. 926195-99-5) is a sulfonamide derivative of benzoic acid, characterized by the presence of bromine and fluorine substituents. Its molecular formula is and it has a molecular weight of approximately 317.52 g/mol. This compound is notable for its potential biological activities, particularly in medicinal chemistry.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For example, studies have shown that derivatives with similar structures can inhibit the growth of various bacteria and fungi, including Escherichia coli and Candida albicans . The Minimum Inhibitory Concentration (MIC) values for these compounds are critical in determining their effectiveness as antimicrobial agents .

| Microorganism | MIC (µg/mL) | Activity |

|---|---|---|

| Escherichia coli | 50 | Moderate antibacterial activity |

| Bacillus cereus | 25 | Higher activity than controls |

| Candida albicans | 100 | Moderate antifungal activity |

The mechanism by which this compound exerts its biological effects is likely related to its ability to interfere with essential biochemical pathways in target organisms. While specific pathways for this compound are not fully elucidated, similar compounds often act by inhibiting key enzymes or disrupting cellular processes .

Study on Antibacterial Activity

In a comparative study, various derivatives of benzoic acid were synthesized and tested for their antibacterial properties. The results indicated that the presence of halogen groups significantly enhanced the antibacterial efficacy against both Gram-positive and Gram-negative bacteria. The study highlighted that the chlorosulfonyl group contributes to the compound's ability to penetrate bacterial cell walls, thereby increasing its effectiveness .

Research on Antifungal Activity

Another research project focused on the antifungal properties of benzoic acid derivatives, including this compound. The findings revealed that the compound exhibited substantial antifungal activity against Aspergillus niger , suggesting potential applications in treating fungal infections .

Pharmacological Applications

Due to its biological activities, this compound is being explored for various pharmacological applications:

- Antimicrobial Agents : Its effectiveness against bacteria and fungi makes it a candidate for developing new antimicrobial therapies.

- Potential Anti-cancer Properties : Preliminary studies suggest that similar compounds may influence cancer cell proliferation, warranting further investigation into their mechanisms and therapeutic potential .

Q & A

What are the recommended synthetic routes for 2-bromo-5-(chlorosulfonyl)-4-fluorobenzoic acid, and how can reaction conditions be optimized for yield and purity?

Methodological Answer:

A viable synthetic route involves sulfonation of a fluorobenzoic acid precursor. For example, chlorosulphonic acid can be added to 4-fluorobenzoic acid at 150°C for 24 hours to introduce the sulfonyl chloride group . To incorporate bromine at the 2-position, directed ortho-bromination using bromine (Br₂) or N-bromosuccinimide (NBS) in the presence of a Lewis acid (e.g., FeCl₃) may be employed. Key optimization parameters include:

- Temperature control : Elevated temperatures (~150°C) favor sulfonation but may increase side reactions like over-sulfonation.

- Stoichiometry : A 5:1 molar ratio of chlorosulphonic acid to benzoic acid derivative ensures complete conversion .

- Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, eluting with ethyl acetate/hexane) improves purity.

What safety precautions are necessary when handling this compound in laboratory settings?

Methodological Answer:

This compound’s chlorosulfonyl and bromo groups pose risks of skin corrosion, respiratory irritation, and acute toxicity. Safety measures include:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent contact. Use fume hoods for handling powders or solutions .

- First-aid protocols : Immediate flushing with water for skin/eye exposure and medical consultation if inhaled .

- Waste disposal : Segregate halogenated waste in designated containers for incineration to prevent environmental release .

How does the presence of bromo and chlorosulfonyl groups influence the reactivity of 4-fluorobenzoic acid derivatives in nucleophilic substitution reactions?

Methodological Answer:

The bromo group at the 2-position acts as an ortho-directing group, stabilizing transition states during electrophilic substitution. Meanwhile, the chlorosulfonyl group at the 5-position is a strong electron-withdrawing group (EWG), enhancing the acidity of the carboxylic acid (pKa ~1.5–2.0) and activating the ring for nucleophilic attack at meta positions . For example:

- Amination : Reacting with amines (e.g., methylamine) in neat conditions achieves substitution at the 5-position with yields up to 83% .

- Reduction : Palladium-catalyzed dehalogenation (e.g., using ammonium formate) selectively removes bromine while preserving the sulfonyl group .

What analytical techniques are most effective for characterizing and confirming the structure of this compound?

Methodological Answer:

- NMR Spectroscopy :

- Mass Spectrometry (HRMS) : Exact mass calculation (e.g., m/z 313.89 for C₇H₃BrClFO₄S⁺) validates molecular composition .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) monitor purity; retention times correlate with polarity influenced by EWGs .

How can researchers address contradictions in reported synthetic yields or byproduct formation when synthesizing halogenated benzoic acid derivatives with multiple substituents?

Methodological Answer:

- Systematic parameter screening : Use Design of Experiments (DoE) to test variables like temperature, solvent polarity, and catalyst loading. For example, lower temperatures (100–120°C) may reduce over-sulfonation side products .

- In-situ monitoring : Employ techniques like FTIR or Raman spectroscopy to track reaction progress and intermediate formation .

- Byproduct identification : LC-MS or GC-MS analysis identifies common impurities (e.g., dihalogenated species or desulfonated products), guiding recrystallization or chromatographic purification .

What are the potential applications of this compound in medicinal chemistry or materials science?

Methodological Answer:

- Drug intermediates : The sulfonyl chloride group enables conjugation to amines, forming sulfonamide-containing bioactive molecules (e.g., diuretics like bumetanide) .

- Enzyme inhibitors : Fluorine and bromine substituents enhance binding to hydrophobic enzyme pockets, as seen in kinase or protease inhibitor design .

- Polymer precursors : The carboxylic acid group facilitates incorporation into metal-organic frameworks (MOFs) for catalytic or sensing applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.